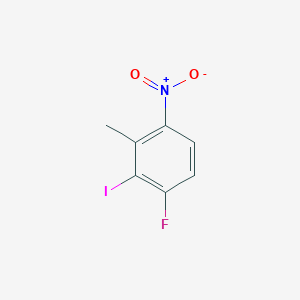

1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-iodo-3-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQVZIPDTLKJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet (SDS) for 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Preface: The "Senior Scientist" Perspective

As researchers, we often encounter "orphan" compounds—molecules with high synthetic utility but sparse public safety data.[1] 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene is a prime example.[1] It is not merely a reagent; it is a polysubstituted aromatic scaffold designed for high-value diversification.

-

The Fluorine (C1) is activated for Nucleophilic Aromatic Substitution (

) by the para-nitro group.[1] -

The Iodine (C2) serves as a distinct handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

-

The Methyl (C3) provides steric bulk and a metabolic soft spot.

-

The Nitro (C4) acts as an electron-withdrawing activator and a latent amine.[1]

Operational Warning: Because this specific isomer lacks a commoditized, global ECHA dossier, this guide adopts a "Worst-Case Scenario" (Band 4) safety posture. We derive these protocols from Structure-Activity Relationships (SAR) of close analogs (e.g., 1-fluoro-4-nitrobenzene, iodonitrobenzenes).[1]

PART 1: Compound Identity & Physicochemical Profile[2]

1.1 Identification

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 2-Iodo-3-methyl-4-nitrofluorobenzene; 4-Fluoro-3-iodo-2-nitrotoluene (nomenclature varies by priority) |

| CAS Number | Not Listed / Custom Synthesis (Treat as Novel Chemical Entity) |

| Molecular Formula | |

| Molecular Weight | 280.98 g/mol |

| SMILES | Cc1c(I)c(F)ccc1[O-] |

1.2 Estimated Physical Properties Derived from ChemDraw Professional 22.0 & ACD/Labs Percepta predictors for halo-nitroaromatics.

| Property | Value / Estimate | Reliability |

| Physical State | Solid (Crystalline) | High |

| Color | Pale Yellow to Orange | High (Nitro chromophore) |

| Melting Point | 45°C – 65°C | Medium (Analogs range 30-80°C) |

| Boiling Point | ~310°C (Decomposes) | Medium |

| Solubility | DMSO, DCM, Ethyl Acetate | High |

| Partition Coeff (LogP) | ~3.2 | High (Lipophilic) |

PART 2: Hazard Identification & Toxicology

2.1 GHS Classification (Theoretical) Based on the functional group reactivity of halogenated nitroaromatics.[1]

-

Signal Word: DANGER

-

Hazard Statements:

2.2 Toxicology: The Mechanistic Risks

-

Methemoglobinemia (The Nitro Group Risk): Like many nitroaromatics, this compound can oxidize ferrous hemoglobin (

) to ferric methemoglobin ( -

Skin Sensitization (The Halogen Risk): The activated fluorine atom (C1) is a potent electrophile.[1] It can react with nucleophilic residues (cysteine/lysine) on skin proteins (haptenization), leading to allergic contact dermatitis.[1]

-

Alkylating Potential: The benzylic position (C3-Methyl) is deactivated by the nitro group, but the aryl iodide (C2) presents a risk of radical generation under UV light.[1]

PART 3: Handling, Storage & Stability

3.1 Storage Protocol

-

Temperature: Store at 2°C to 8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen . The Iodine-Carbon bond is susceptible to homolytic cleavage; oxygen accelerates degradation.[1]

-

Light: Amber vials are mandatory. Iodine compounds are photosensitive.

3.2 Stability & Reactivity

-

Incompatible Materials: Strong bases (hydroxide/alkoxide will displace the Fluorine), reducing agents (will reduce Nitro to Amine), palladium catalysts (unless intended for reaction).[1]

-

Decomposition: Thermal decomposition releases toxic fumes of Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and Nitrogen Oxides (

).[1]

PART 4: Synthesis & Experimental Application

4.1 Strategic Utility This molecule is a "linchpin" scaffold. The orthogonal reactivity allows for sequential functionalization:

-

Step 1:

at C1 (Displacement of Fluorine by amines/thiols). -

Step 2: Cross-coupling at C2 (Suzuki/Sonogashira using the Iodine).

-

Step 3: Reduction of C4 (Nitro to Aniline).

4.2 Synthesis Workflow (Sandmeyer Approach) Since direct iodination of fluoro-nitro-toluene is difficult due to deactivation, the authoritative route is via the diazonium salt of the aniline precursor.[1]

Graphviz Diagram: Synthesis Pathway

Figure 1: Retrosynthetic pathway utilizing the directing power of the acetamide group to install the nitro group, followed by iodination via Sandmeyer.[1]

4.3 Experimental Protocol: Sandmeyer Iodination Standard Operating Procedure (SOP) for converting the amino-precursor to the target iodide.[1]

-

Diazotization:

-

Iodination:

-

Workup:

PART 5: Emergency Response Protocols

5.1 First Aid Measures

| Exposure Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air.[1][4] Administer oxygen if cyanotic. | Nitro compounds cause respiratory distress and methemoglobinemia. |

| Skin Contact | Do NOT use alcohol. Wash with soap/water for 15 min. | Alcohol increases transdermal absorption of nitroaromatics. |

| Eye Contact | Rinse with water for 15 min.[2] Lift eyelids. | HF generation upon hydrolysis can cause deep tissue damage. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Aspiration risk; systemic toxicity is rapid. |

5.2 Fire Fighting

-

Extinguishing Media:

, Dry Chemical, or Foam.[1][4][8] Do not use high-pressure water jets (spreads contamination).[1][4] -

Specific Hazards: Combustion generates Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) .[1] Firefighters must wear full acid-gas rated SCBA and chemically resistant suits (Level B or A).[1]

5.3 Spill Containment

-

Evacuate the area (50m radius).

-

Don PPE: Double nitrile gloves, Tyvek suit, P100 respirator.[1]

-

Neutralize: Cover spill with a mixture of soda ash (

) and clay cat litter. -

Disposal: Incineration in a facility equipped with a scrubber for Halogens and NOx.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Fluoro-4-nitrobenzene (Analog). Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Guidance on Methemoglobinemia. Retrieved from [Link]

-

Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.[1] (Foundational Chemistry).[1]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene and Analogs. Retrieved from [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 1-Fluoro-2-iodo-4-nitrobenzene | C6H3FINO2 | CID 10539733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Application Note: Chemoselective SNAr Functionalization of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Abstract & Strategic Utility

This application note details the chemoselective Nucleophilic Aromatic Substitution (SNAr) of This compound . This scaffold is a high-value intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and next-generation agrochemicals.

The molecule presents a unique "orthogonal reactivity" challenge and opportunity:

-

C(1)–F Bond: Highly activated for SNAr (para-nitro effect).

-

C(2)–I Bond: Deactivated for SNAr (meta-nitro effect) but primed for Transition Metal Cross-Coupling (Suzuki/Sonogashira).

-

C(4)–NO2 Group: The electronic activator, reducible to an aniline later.

The Challenge: To displace the fluoride atom exclusively with a nucleophile while preserving the iodine atom for downstream Pd-catalyzed coupling, avoiding hydrodeiodination or "benzyne-type" side reactions.

Mechanistic Grounding: The "Why" Behind the Protocol

To guarantee protocol success, one must understand the electronic landscape of the substrate.

Regioselectivity and Leaving Group Hierarchy

In SNAr reactions, the rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a Meisenheimer Complex (anionic intermediate).

-

Activation: The Nitro group at Position 4 withdraws electron density via resonance. This effect is strongest at the ortho (Pos 3, 5) and para (Pos 1) positions.

-

Leaving Group Ability (F vs. I): Unlike SN2 reactions (where I > F), in SNAr, the order is F >> Cl ≈ Br > I .[1][2]

-

Reason: Fluorine’s extreme electronegativity lowers the energy of the LUMO at C(1) and stabilizes the negative charge in the Meisenheimer intermediate through inductive withdrawal.

-

-

The Iodine Factor: The iodine at Position 2 is meta to the nitro group. It receives no resonance activation. Therefore, direct displacement of iodine is kinetically inaccessible under standard SNAr conditions.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the regioselective displacement of Fluorine driven by the para-Nitro group.[3][4][5][6][7][8]

Experimental Protocol: Amination

This protocol describes the reaction with a secondary amine (e.g., piperidine or morpholine). This is a standard model reaction for installing solubilizing groups in drug discovery.

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | This compound |

| Amine | Nucleophile | 1.1 - 1.2 | Slight excess ensures conversion. |

| DIPEA | Base | 1.5 - 2.0 | Scavenges HF. (Alt: K2CO3) |

| DMSO or DMF | Solvent | N/A | Polar aprotic is essential. [0.2 M - 0.5 M] |

Step-by-Step Methodology

-

Preparation:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMSO (concentration ~0.4 M).

-

Note: Anhydrous solvents are preferred to prevent hydrolysis of the fluoride to a phenol (though rare without strong hydroxide).

-

-

Addition:

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

-

Add the Amine Nucleophile (1.1 equiv) dropwise at Room Temperature (RT).

-

-

Reaction:

-

Stir the mixture at RT for 2–4 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting material (F-arene) should disappear.

-

Optimization: If the reaction is sluggish (due to steric bulk of the ortho-Iodine), heat to 50°C . Do NOT exceed 80°C to avoid risking iodine displacement or nitro-reduction.

-

-

Workup (Aqueous Extraction):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

-

Wash the organic layer with Water (3x) to remove DMSO and salts.

-

Wash with Brine (1x).

-

Dry over Na2SO4 , filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough (>95%) for the next step.

-

If necessary, purify via Silica Gel Chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

-

Critical Parameters & Troubleshooting

Solvent Effects

The choice of solvent dramatically impacts the rate of SNAr.

-

DMF/DMSO: Fastest rates. Dipolar aprotic solvents stabilize the polar transition state.

-

THF/DCM: Significantly slower. Avoid unless the nucleophile is highly reactive.

-

Alcohols (MeOH/EtOH): Can be used but carry a risk of side-reactions (ether formation) if alkoxide bases are used.

Steric Hindrance (The "Ortho Effect")

The substrate has an Iodine at C2 and a Methyl at C3.

-

The Iodine is ortho to the Fluorine (C1).

-

Impact: This creates a "steric wall" that may slow down the approach of bulky nucleophiles (e.g., tert-butyl amines).

-

Solution: For bulky nucleophiles, switch to a stronger base (e.g., NaH in THF) or increase temperature to 60°C.

Workflow Visualization

Figure 2: Operational workflow for the amination protocol.

Safety & Handling

-

HF Generation: The byproduct of this reaction is HF (sequestered as DIPEA·HF salt).[3] While not free HF gas, the salts are corrosive. Avoid contact with glass if scaling up significantly; however, in standard mild basic conditions, borosilicate glass is acceptable.

-

Nitro Compounds: Nitro-aromatics are potentially energetic. Do not distill the neat residue at high temperatures.

-

Skin Sensitization: Halonitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

-

Mechanistic Principles of SNAr

-

Reactivity Orders (F vs I)

- Industrial Context (Cobimetinib Synthesis)

-

Chemoselectivity Data

- Title: A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity.

-

Source: BenchChem.[9]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Synthesis of Fluoro-Iodo-Methyl-Nitrobenzene Derivatives

Executive Summary & Strategic Analysis

Fluoro-iodo-methyl-nitrobenzene derivatives are "privileged scaffolds" in modern drug discovery, particularly for kinase inhibitors (e.g., MEK, EGFR) where the iodine serves as a handle for Suzuki-Miyaura couplings and the fluorine modulates metabolic stability.

However, synthesizing these tetrasubstituted benzene rings at scale presents a regiochemical nightmare . The electronic push-pull between the strongly deactivating nitro group (

The "Electronic Battleground"

-

Direct Iodination Fails: Attempting to directly iodinate a fluoro-methyl-nitrobenzene core is rarely scalable. The ring is too electron-deficient for standard electrophilic aromatic substitution (EAS), requiring hazardous super-electrophiles or giving poor yields.

-

The Solution: The most reliable scalable route involves Sandmeyer chemistry —converting an aniline to an iodide. This allows the nitrogen to serve as a "place-holder" (directing nitration/halogenation) before being converted to the target iodine.

Route Selection Decision Matrix

The following decision tree outlines the optimal synthetic strategy based on starting material availability and target regiochemistry.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substitution patterns.

Core Protocol: Scalable Sandmeyer Iodination

This protocol details the synthesis of 4-iodo-5-fluoro-2-nitrotoluene from 4-amino-5-fluoro-2-nitrotoluene . This is the most challenging and common "Route B" scenario, where the iodine must be introduced into a deactivated, crowded ring.

Why this method? Direct iodination of 5-fluoro-2-nitrotoluene is impossible due to deactivation. We must use the amino group to install the iodine via a diazonium intermediate.

Safety Pre-Requisites (Self-Validating System)

-

Thermal Runaway Risk: Diazonium salts of nitro-anilines are high-energy species. Decomposition onset is often ~50°C, but autocatalysis can lower this.

-

Venting: Nitrogen gas (

) evolution is stoichiometric. Ensure reactor venting capacity exceeds the maximum theoretical gas evolution rate. -

Iodine Source: We utilize Potassium Iodide (KI). Unlike the classic Sandmeyer (which uses CuCl/CuBr), copper catalysis is NOT required for iodination . The reaction is driven thermodynamically by the formation of the weak C-I bond and

loss.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |

| Start Material (Aniline) | 1.0 | Substrate | Purity >98% (HPLC) |

| Sulfuric Acid ( | 2.5 - 3.0 | Solvent/Acid | Maintain < 10°C during addition |

| Sodium Nitrite ( | 1.1 - 1.2 | Diazotization | 40% aq. solution; Sub-surface addition |

| Potassium Iodide ( | 1.5 - 2.0 | Iodine Source | Dissolved in minimal water |

| Sulfamic Acid | 0.1 | Quench | Scavenges excess |

| Urea | Cat. | Stabilizer | Optional: Prevents side-coupling |

Step-by-Step Procedure

Step 1: Diazotization (The "Cold" Phase)

-

Charge water (5 vol) and

(2.5 equiv) into a jacketed reactor. Cool to 0–5°C .-

Expert Note: Pre-cooling is vital. The exotherm of mixing acid/water can degrade the aniline if added too hot.

-

-

Add the fluoro-methyl-nitroaniline (1.0 equiv) portion-wise. Ensure a slurry or solution forms (depending on solubility).

-

Add

(1.1 equiv, 40% aq) dropwise via a subsurface dip tube.-

Control Point: Maintain internal temperature < 5°C .[4]

-

Endpoint Check: After 1 hour, check with starch-iodide paper (should be blue instantly). If not, add 0.05 equiv

.

-

-

Quench excess nitrite by adding sulfamic acid (0.1 equiv) until starch-iodide paper remains white.

-

Why? Excess nitrite reacts with KI to liberate

gas (purple fumes), reducing yield and creating a safety hazard.

-

Step 2: Iodination (The "Evolution" Phase)

-

Prepare a solution of KI (1.5 equiv) in water (2 vol).

-

Transfer the cold diazonium solution into the KI solution.

-

Process Engineering Note: "Inverse addition" (Diazo into KI) is safer than KI into Diazo. It keeps the diazonium concentration low relative to the nucleophile, preventing side-reactions (azo coupling).

-

-

Controlled Warming: The reaction will evolve

gas immediately.-

Stir at 0–5°C for 30 mins.

-

Slowly ramp to 20–25°C over 2 hours.

-

Visual Cue: Evolution of nitrogen gas (foaming) and formation of a dark oil/precipitate.

-

-

Heat Kill: Once gas evolution ceases, heat to 50°C for 30 mins to ensure complete decomposition of any residual diazonium species. Do not skip this. Residual diazonium salts are shock-sensitive explosives during workup.

Step 3: Workup & Purification

-

Extraction: Extract into Ethyl Acetate or DCM.

-

Reductive Wash: Wash organic layer with 10% Sodium Thiosulfate (

).-

Why? This removes the byproduct Iodine (

) which makes the solution dark purple. The layer should turn pale yellow.

-

-

Crystallization: These derivatives often crystallize well from Heptane/Ethanol mixtures.

Alternative Protocol: Electrophilic Iodination (Activated Systems)

If the nitro group is not yet present, or if you have an activating amino group that you intend to keep (or oxidize later), use N-Iodosuccinimide (NIS) . This is far more scalable than

Target: 2-Fluoro-4-iodo-5-methylaniline (Precursor to the nitro compound).

-

Dissolve 2-fluoro-5-methylaniline in Acetonitrile (MeCN) or DMF.

-

Expert Note: MeCN is preferred for easier solvent recovery.

-

-

Add NIS (1.05 equiv) at 0°C.

-

Catalyst: If the reaction is sluggish, add 5 mol% TFA (Trifluoroacetic acid) . This activates the NIS.

-

-

Monitor by HPLC. The reaction is usually fast (< 2 hours).

-

Quench with Sodium Thiosulfate/Bicarbonate.

Process Safety & Scalability Analysis

The following diagram illustrates the critical safety control points for the Sandmeyer process.

Figure 2: Process flow highlighting the "Risk Zone" where thermal control is mandatory to prevent decomposition.

Critical Parameters for Scale-Up (>100g)

-

DSC Analysis: Before scaling >10g, perform Differential Scanning Calorimetry (DSC) on the diazonium intermediate. If the decomposition exotherm onset is < 50°C, the process is unsafe for batch reactors without active emergency cooling.

-

Gas Holdup: In 100L+ reactors,

generation can cause "swell" (foam-over). Use a defoamer (e.g., simethicone) and leave 40% headspace. -

Heavy Metals: While this protocol uses KI (metal-free), if you use the Gattermann modification (Cu powder), copper waste remediation is required (Resin scavenging).

References

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Nielsen, M. A., et al.[5][6][7] Organic Process Research & Development (2004).[4] Source: Relevance: Defines safety parameters for large-scale diazotization and venting requirements.

-

Iodine-Mediated Fluorination of Alkenes with an HF Reagent. Kitamura, T., et al.[1][8] The Journal of Organic Chemistry (2021).[1][8] Source: Relevance: Provides context on modern iodination/fluorination mechanisms and regioselectivity.[1][9]

-

Practical Synthesis of Aryl Iodides from Aryl Amines. Krasnokutskaya, E. A., et al. Synthesis (2007). Source: Relevance: Validates the "solvent-free" or paste-based methods for Sandmeyer reactions using KI/NaNO2/p-TsOH.

-

PubChem Compound Summary: 1-Fluoro-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Source: Relevance: Physical properties and safety data (GHS H-statements) for the target class.

Sources

- 1. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regio‐ and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming steric hindrance in 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene coupling

Topic: 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene Coupling Ticket ID: #STERIC-2026-NO2 Status: Open Agent: Senior Application Scientist

Executive Summary: The "Sandwich & Bait" Problem

Welcome to the technical support center. You are likely here because your standard Suzuki or Sonogashira coupling failed on This compound .

This substrate presents a unique dual-threat challenge that we classify as the "Sandwich & Bait" scenario:

-

The Sandwich (Steric Hindrance): The reactive Iodine (C2) is physically sandwiched between a Fluorine (C1) and a Methyl group (C3). Standard ligands (like PPh3) cannot effectively access the Pd-C bond for oxidative addition or facilitate the reductive elimination of the bulky product.

-

The Bait (Regioselectivity/SNAr): The Fluorine at C1 is para to the Nitro group at C4. This creates a highly activated site for Nucleophilic Aromatic Substitution (SNAr). If you use a strong base (e.g., hydroxide, alkoxide), it will attack the Fluorine (the "bait") rather than facilitating the coupling at the Iodine.

This guide provides the specific protocols to bypass these traps.

Troubleshooting Modules

Module A: "I see no conversion, or the starting material is recovered."

Diagnosis: Ligand Failure. Standard ligands (PPh3, dppf) lack the steric bulk to force the reductive elimination step in di-ortho-substituted systems. The catalyst rests as a stable intermediate and eventually decomposes (Pd black).

The Fix: Switch to Dialkylbiaryl Phosphines or PEPPSI catalysts. These ligands are electron-rich (speeding up oxidative addition) and extremely bulky (shielding the active species and forcing reductive elimination).[1]

| Catalyst System | Recommendation Level | Notes |

| Pd(OAc)₂ + SPhos | ⭐⭐⭐ (Gold Standard) | Excellent stability; specifically designed for hindered aryl chlorides/iodides. |

| Pd-PEPPSI-IPent | ⭐⭐⭐⭐ (Platinum) | Superior for "tetra-ortho" hindrance. The "IPent" variant is bulkier than "IPr" and often necessary for this specific methyl-flanked substrate. |

| Pd(OAc)₂ + XPhos | ⭐⭐ | Good alternative, but SPhos often outperforms in stability for nitro-containing substrates. |

Module B: "I am getting a side product (Yellow/Orange solid) instead of the coupled product."

Diagnosis: SNAr Competition (The "Bait" Trap).

You likely used a base like

The Fix: Base & Solvent Engineering.[2] You must use a base that is strong enough to activate the boronic acid but too bulky or weak to attack the C1-Fluorine.

-

Do NOT use:

, -

DO use:

(anhydrous) or -

Solvent: Switch to 1,4-Dioxane or Toluene (anhydrous). Avoid alcohols (MeOH/EtOH) which can act as nucleophiles.

Module C: "I see the Iodine is gone, but no coupling occurred (Protodehalogenation)."

Diagnosis: Hydride Transfer. The Nitro group makes the ring electron-deficient, stabilizing the Pd-Ar intermediate. If the catalytic cycle stalls (due to sterics), the Pd species will scavenge a hydride from the solvent (usually an alcohol) or trace water, replacing the Iodine with a Hydrogen.

The Fix:

-

Strict Anhydrous Conditions: Flame-dry glassware.

-

Solvent Switch: Use Toluene/Dioxane (non-protic).

-

Concentration: Run at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over the unimolecular decomposition.

Decision Logic & Mechanism (Visuals)

The following diagram illustrates the critical decision pathways for this specific molecule.

Caption: Troubleshooting logic tree for this compound coupling.

Validated Experimental Protocol

Method: High-Hindrance Suzuki-Miyaura Coupling Scale: 1.0 mmol

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Alternative: Pd-PEPPSI-IPent (2 mol%)

-

-

Base:

(Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv) -

Solvent: Toluene (Anhydrous) : Water (10:1 ratio)

-

Note: A tiny amount of water is needed for the boronic acid activation, but keep it minimal to prevent de-iodination.

-

Step-by-Step Procedure

-

Setup: Charge a reaction vial with a magnetic stir bar. Add the Substrate, Boronic Acid,

, and Pre-catalyst (if using PEPPSI) or Ligand (SPhos). -

Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add anhydrous Toluene and degassed water via syringe.

-

If using Pd(OAc)₂: Add it now as a solution or solid under positive Argon flow.

-

-

Reaction: Heat the block to 80°C .

-

Why 80°C? High enough to overcome the methyl steric barrier, but low enough to minimize SNAr at the fluorine position.

-

-

Monitoring: Check via LCMS at 2 hours.

-

Success Marker: Look for the coupled mass.

-

Failure Marker: If you see M-I+H (de-iodination), lower temp to 60°C and increase catalyst loading.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: No. Tetrakis is notoriously unstable in oxidative addition with hindered substrates. The "cone angle" of PPh3 is too small to protect the metal center from collapsing into Pd black before the difficult reductive elimination can occur.

Q: Why not use microwave heating? A: Microwave heating is risky for this specific substrate. The rapid temperature spike often accelerates the SNAr side reaction (displacement of Fluorine) faster than the cross-coupling. Conventional heating at a controlled 80°C is safer.

Q: My boronic acid is also sterically hindered (e.g., 2,6-dimethylphenylboronic acid). Will this still work? A: If both partners are hindered (tetra-ortho substitution), SPhos may struggle. You must upgrade to Pd-PEPPSI-IPent or Pd-PEPPSI-IHept . These NHC ligands are "flexible" yet bulky, allowing them to accommodate the massive steric crowding of a tetra-ortho coupling [1].

Q: Can I use a fluoride base like CsF?

A: Yes, CsF in anhydrous dioxane is an excellent alternative if

References

-

Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[3][4] MDPI.

-

Buchwald, S. L., et al. (2004).[5] A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.

-

Sigma-Aldrich Technical Guides. Buchwald Phosphine Ligands User Guide.

-

BenchChem Support. Troubleshooting Dehalogenation in Suzuki Coupling.

Sources

Technical Support Center: Purification of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Welcome to the technical support guide for the purification of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene. This resource is designed for researchers, synthetic chemists, and drug development professionals who are handling this compound and require robust, field-proven methods for achieving high purity. As a substituted nitroaromatic compound, it presents unique challenges and opportunities in purification that we will address in detail. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy. While experimental data for this specific isomer is not widely published, we can infer its properties from structurally similar compounds. It is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.

| Property | Estimated Value / Characteristic | Significance for Purification |

| Molecular Formula | C₇H₅FINO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 281.02 g/mol | Important for calculating molar quantities and reaction yields. |

| Physical State | Expected to be a pale-yellow to brown crystalline solid. | Dictates the choice of primary purification techniques; solids are amenable to recrystallization and column chromatography.[1][2] |

| Melting Point | Not reported; likely elevated due to polar nitro group and halogen substituents. Related isomers have melting points like 77-79 °C.[3] | A sharp melting point is a key indicator of purity.[1] A broad melting range suggests the presence of impurities. The melting point also influences the choice of recrystallization solvent to avoid "oiling out". |

| Solubility | Insoluble in water; soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Toluene, Hexane).[4][5] | Critical for selecting appropriate solvents for both recrystallization and column chromatography. |

| Polarity | Moderately polar, attributed to the C-F, C-I, and highly polar C-NO₂ bonds. | Governs its behavior in chromatographic separations. The polarity determines its affinity for the stationary phase (e.g., silica gel) and the required eluent system.[5] |

Primary Purification Methodologies: Protocols & Rationale

The two most effective and commonly employed techniques for purifying solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the nature of the impurities, the required purity level, and the scale of the experiment.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It leverages the principle that the solubility of a compound in a solvent increases with temperature.[2][6]

Step-by-Step Protocol for Single-Solvent Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1][7] For this compound, ethanol, isopropanol, or a hexane/ethyl acetate mixture are excellent starting points.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.[8]

-

Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will significantly reduce the final yield.[9][10]

-

Decolorization (Optional): If the solution is highly colored due to persistent impurities from synthesis (e.g., diazonium byproducts), remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[10] Reheat the solution to boiling for a few minutes.

-

Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[10]

-

Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[8][9]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[11]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. The purity should be assessed by melting point determination and spectroscopic analysis (e.g., NMR, HPLC).

Flash Column Chromatography

When impurities have similar solubility profiles to the desired product or are present in large quantities, flash column chromatography is the method of choice.[12] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[12]

Step-by-Step Protocol for Flash Column Chromatography:

-

Solvent System (Eluent) Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rƒ) of 0.2-0.35 for the target compound. This Rƒ value typically ensures good separation from impurities.

-

Column Packing (Slurry Method):

-

Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13]

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.[12]

-

Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the compound adsorbed onto the silica.

-

Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Carefully add the eluent to the column. Use positive air pressure to push the solvent through the column at a steady rate.

-

Begin with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and collect fractions.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

-

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide (Q&A Format)

Directly addressing issues encountered during purification is key to efficient research. Here are solutions to common problems.

Recrystallization Issues

Q1: My compound is "oiling out" and forming a liquid layer instead of crystals. What's wrong and how do I fix it?

A1: This happens when the solid dissolves in the solvent at a temperature above its own melting point, or when high levels of impurities depress the melting point significantly.[14]

-

Immediate Action: Re-heat the mixture to dissolve the oil, then add a larger volume of the hot solvent to lower the saturation temperature of the solution. This often solves the problem.[14]

-

Alternative Solvents: If the issue persists, choose a solvent with a lower boiling point.

-

Purity Check: If the sample is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are causing the melting point depression.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: This indicates that the solution is not yet supersaturated, or that crystal nucleation has not initiated.[7][14]

-

Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.[7][14]

-

Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[7]

-

Increase Concentration: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]

-

Drastic Cooling: If all else fails, extended cooling in a high-efficiency freezer may induce crystallization, although this can sometimes lead to smaller, less pure crystals.

Q3: My final yield after recrystallization is very low. Where did my product go?

A3: A low yield is a common and frustrating issue with several potential causes.[14]

-

Excess Solvent: The most common reason is using too much solvent to dissolve the initial solid. This keeps a significant amount of your product dissolved in the mother liquor even after cooling. You can try to recover more product by evaporating some solvent from the filtrate and cooling it again for a second crop of crystals.

-

Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated to prevent this.

-

Inappropriate Solvent: The compound may have significant solubility in the solvent even at low temperatures. A different solvent may be required.

Column Chromatography Issues

Q4: My compound streaks badly on the TLC plate. How will this affect my column purification?

A4: Streaking on a TLC plate is a red flag. It indicates that the separation on a column will be poor, often due to overloading, poor solubility, or decomposition.

-

Overloading: You are spotting too much compound on the TLC plate. Try diluting your sample.

-

Compound is Too Polar: The compound may be interacting too strongly with the silica gel. Try adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape.

-

Decomposition: Your compound may be unstable on silica gel.[15] To test this, spot the compound on a TLC plate, wait 30-60 minutes, and then elute it. If a new spot appears or the original spot has degraded, your compound is not stable. In this case, switch to a different stationary phase like alumina or use deactivated silica.[15][16]

Q5: I can't separate my desired product from an impurity with a very similar Rƒ value. What are my options?

A5: This is a classic challenge, especially with positional isomers which often have nearly identical polarities.[17]

-

Optimize Eluent: Try a completely different solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways and may provide the selectivity needed for separation.

-

Shallow Gradient: Run the column very slowly with a very shallow polarity gradient. This can improve resolution between closely eluting compounds.[17]

-

Alternative Chromatography: If all else fails, preparative High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column, can provide the high resolution needed to separate challenging isomers.[17]

Q6: My compound is not coming off the column, even after I switch to a very polar eluent. Where is it?

A6: There are a few possibilities, none of them ideal, but all are diagnosable.[15]

-

Irreversible Adsorption/Decomposition: The compound may have irreversibly bound to or decomposed on the silica gel. This is more likely if the compound is unstable on silica (see Q4).

-

Insufficient Polarity: It's possible your "very polar" eluent is still not polar enough. However, if you are using eluents like 100% ethyl acetate or methanol, this is unlikely.

-

Precipitation: The compound may have been soluble in the loading solvent but precipitated at the top of the column when it came into contact with the less-polar eluent.

-

Troubleshooting: Try to carefully extrude the silica from the column and extract a small portion from the top with a very strong solvent (like methanol or acetone). Analyze the extract by TLC to see if your compound is present.

Visualization of Purification Workflow

To aid in decision-making, the following diagrams illustrate the logical flow for purification and troubleshooting.

Diagram 1: Purification Method Selection

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Troubleshooting Recrystallization

Caption: Workflow for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the best first-pass purification technique for a new batch of this compound? A: For a newly synthesized batch of unknown purity, starting with a small-scale recrystallization is often the most efficient first step. It is faster than setting up a column and can quickly give you a good indication of the compound's purity and crystallizing behavior. If it fails or the purity is insufficient, you have lost minimal material and gained valuable information for designing a chromatographic separation.

Q: How do I properly store the purified this compound? A: Like many nitroaromatic and iodo-substituted compounds, it should be stored in a cool, dark, and dry place. A refrigerator is a suitable storage location. Exposure to light and heat can potentially cause degradation over time. Ensure the container is tightly sealed to protect it from moisture.

Q: What analytical methods should I use to confirm the purity of my final product? A: A combination of techniques is essential for a comprehensive assessment of purity.

-

Melting Point: A sharp, narrow melting point range is a classic indicator of high purity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for confirming the structure and identifying any residual starting materials, solvents, or isomeric impurities.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative methods that can determine the purity level with high accuracy (e.g., >99%) and detect trace impurities that may not be visible by NMR.[18][19]

References

- Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

- Reachem. (2024).

- CK-12 Foundation. (2025).

- Allen.

- PubChem. 1-Fluoro-2-iodo-4-nitrobenzene.

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).

- University of Rochester, Department of Chemistry.

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- Cooperative Organic Chemistry Student Laboratory Manual.

- Isolation and Purific

- Sigma-Aldrich. 1-Fluoro-2-iodo-3-methylbenzene.

- JoVE Science Education Database.

- University of Colorado Boulder, Department of Chemistry.

- Sigma-Aldrich. 1-Fluoro-4-iodo-2-methylbenzene.

- HBCSE.

- Beyond Labz. (2026). Recrystallizing a Compound and Determining its Melting Point.

- recrystalliz

- SIELC Technologies. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column.

- University of Rochester, Department of Chemistry.

- Procedure for Column Chrom

- Edubirdie.

- Loba Chemie. (2025). 1-FLUORO-4-NITROBENZENE.

- Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene.

- YouTube. (2020).

- ResearchGate. (2019).

- PrepChem.com.

- PubChem. 1-Fluoro-2-iodo-3-nitrobenzene.

- Organic Syntheses. nitrobenzene.

- Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised....

- BenchChem. (2025).

- BLD Pharm. 1-Fluoro-2-methyl-4-nitrobenzene.

- Sigma-Aldrich. 1-Fluoro-3-iodo-5-nitrobenzene.

- ECHEMI. Synthesis of 1-iodo-4-nitrobenzene.

- BenchChem. analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

- 3. 1-氟-3-碘-5-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. Column Chromatography - Edubirdie [edubirdie.com]

- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 7. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Purification [chem.rochester.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting SNAr Reactions of Fluoro-Nitrobenzenes

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using fluoro-nitrobenzene substrates, ultimately helping you improve reaction efficiency and product yields.

Understanding the SNAr Reaction with Fluoro-Nitrobenzenes

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forging new carbon-heteroatom bonds on aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, which is highly dependent on the electronic properties of the substrate.[1][2]

Fluoro-nitrobenzenes are excellent substrates for SNAr for two key reasons:

-

Activation by the Nitro Group : The strongly electron-withdrawing nitro group (–NO2) makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.[3][4] This activation is most effective when the nitro group is positioned ortho or para to the fluorine atom, as it can stabilize the negative charge of the intermediate through resonance.[5][6][7]

-

Fluorine as an Excellent Leaving Group : In the context of SNAr, the order of leaving group ability for halogens is often F > Cl > Br > I.[2][8] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon exceptionally electrophilic and accelerating the initial, rate-determining nucleophilic attack.[1][6]

The reaction mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4][9] The stability of this complex is crucial for the reaction to proceed efficiently.

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during SNAr reactions with fluoro-nitrobenzenes.

Q1: My reaction is not starting or is proceeding very slowly. What are the primary factors to investigate?

A1: Low or no conversion is the most frequent issue and can typically be traced back to one of four key areas: substrate activation, nucleophile strength, solvent choice, or reaction temperature.

1. Substrate Activation and Structure:

-

Cause: The nitro group must be positioned ortho or para to the fluorine leaving group.[6][10] A meta positioning does not allow for effective resonance stabilization of the Meisenheimer intermediate, drastically slowing down or preventing the reaction.[6][7]

-

Solution: Verify the isomer of your fluoro-nitrobenzene starting material. If you are using a meta-substituted isomer, the reaction is unlikely to proceed under standard SNAr conditions. The presence of multiple electron-withdrawing groups will further increase reactivity.[5]

2. Nucleophile Reactivity:

-

Cause: The nucleophile may be too weak. For example, a neutral alcohol or amine is significantly less nucleophilic than its corresponding alkoxide or amide anion.

-

Solution: If using a neutral nucleophile like an alcohol or a primary/secondary amine, the addition of a base is necessary to either generate the more potent anionic nucleophile in situ or to facilitate the reaction.[8][11] For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to generate the alkoxide before adding the aryl fluoride.[9] For amines, a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient.[9]

3. Choice of Solvent:

-

Cause: The choice of solvent has a profound impact on reaction rates. SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in polar protic solvents (e.g., water, ethanol, methanol).[12][13] Protic solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its reactivity.[12][14]

-

Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMSO and DMF are excellent choices as they effectively solvate the cation of the Meisenheimer complex without deactivating the nucleophile.[8]

Solvent Comparison for SNAr Reactions

| Solvent | Type | Dielectric Constant (ε) | Relative Rate (Example) |

| Methanol | Polar Protic | 33 | 1 |

| Ethanol | Polar Protic | 24 | 0.3 |

| Acetonitrile | Polar Aprotic | 38 | 63 |

| DMF | Polar Aprotic | 37 | 1230 |

| DMSO | Polar Aprotic | 47 | 2400 |

| Data adapted for the reaction of 2,4-dinitrochlorobenzene with aniline.[8] |

4. Reaction Temperature:

-

Cause: Many SNAr reactions require heat to overcome the activation energy barrier, even with highly activated substrates. Room temperature may not be sufficient.

-

Solution: Gradually increase the reaction temperature. Typical temperatures range from 50 °C to 120 °C.[8][9] Monitor the reaction by TLC at intervals to find the optimal temperature that promotes product formation without causing decomposition. Increased temperature generally favors elimination over substitution, but this is less of a concern in SNAr than in aliphatic substitutions.[15]

Q2: My TLC shows consumption of starting material, but my yield is low and I see multiple side products. What is happening?

A2: The formation of multiple products suggests that side reactions are competing with your desired SNAr pathway.

1. Reaction with Solvent:

-

Cause: If using a solvent like DMF at high temperatures, it can sometimes decompose or participate in side reactions. More commonly, if your solvent is not anhydrous, water can act as a competing nucleophile, leading to the formation of a nitro-phenol byproduct.[16]

-

Solution: Always use anhydrous solvents. If you suspect water contamination, consider drying the solvent over molecular sieves prior to use. If you must run the reaction in the presence of water, specialized conditions using surfactants or phase-transfer catalysts may be necessary to favor the desired nucleophile.[16][17][18][19]

2. Competing Nucleophilic Attack:

-

Cause: If your substrate has other potential leaving groups or electrophilic sites, the nucleophile may attack at multiple positions. Additionally, in some cases, nucleophilic attack can occur on a hydrogen atom, leading to a competing SNAr-H reaction pathway, although this is generally slower than substitution of a halogen.[20][21]

-

Solution: Analyze the structure of your starting material for other potential reaction sites. If the nucleophile is a strong base, it could potentially deprotonate other acidic protons in the molecule, leading to undesired reactivity.[22]

3. Steric Hindrance:

-

Cause: Significant steric bulk on either the nucleophile or the fluoro-nitrobenzene (e.g., a substituent ortho to the fluorine) can hinder the approach of the nucleophile to the electrophilic carbon.[3][23][24] This can slow the desired reaction, allowing side reactions to become more prominent.

-

Solution: While often unavoidable, recognizing the impact of sterics is key. Sometimes, a smaller nucleophile or a less hindered substrate isomer may be required. Increasing the reaction temperature can sometimes help overcome steric barriers, but must be balanced against the risk of decomposition.

Caption: A systematic workflow for troubleshooting low SNAr conversion rates.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of a fluoro-nitrobenzene with a primary or secondary amine.[9]

Materials:

-

Fluoro-nitrobenzene (1.0 eq)

-

Amine nucleophile (1.1–1.5 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluoro-nitrobenzene and potassium carbonate.

-

Add the anhydrous solvent via syringe and stir to create a suspension.

-

Add the amine nucleophile to the mixture.

-

Heat the reaction to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting fluoro-nitrobenzene), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (Ether Synthesis)

This protocol describes a general method for forming an aryl ether via SNAr, often a variation of the Williamson ether synthesis.[25][26]

Materials:

-

Fluoro-nitrobenzene (1.0 eq)

-

Alcohol nucleophile (1.2 eq)

-

Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous polar aprotic solvent (e.g., THF or DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and dissolve it in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of the fluoro-nitrobenzene in a minimal amount of anhydrous solvent to the alkoxide mixture.

-

Heat the reaction to the desired temperature (e.g., 60–80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- New Journal of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.

- Acevedo, O., & Jorgensen, W. L. (2004).

- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.

- ResearchGate. (n.d.).

- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.

- BenchChem. (n.d.). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions.

- WordPress. (n.d.). SNAr Solvents and Reagents.

- OrgoSolver. (n.d.).

- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing.

- Chemistry Steps. (n.d.).

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.

- YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism.

- Organic Letters - ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)

- BenchChem. (n.d.).

- YouTube. (2019). 04.03 Syntheses of Ethers.

- Wikipedia. (n.d.).

- PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- YouTube. (2020).

- Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?

- ACS Sustainable Chemistry & Engineering. (n.d.). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media.

- Reaction Examples. (n.d.). 2 - Reaction Examples.

- Chemical Communications (RSC Publishing). (2024).

- Reddit. (2023). SNAr troubleshooting : r/AskChemistry.

- ACS Publications. (n.d.).

- WordPress. (n.d.).

- Green Chemistry (RSC Publishing). (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

- RSC Publishing. (n.d.).

- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).

- YouTube. (2019). synthesis of primary amines by SN2 reactions.

- YouTube. (2018). Amine Synthesis Reactions.

- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.

- Chemistry LibreTexts. (2022). 16.

- PubMed. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?

- Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.).

- YouTube. (2023).

- Request PDF. (n.d.).

- ResearchGate. (n.d.).

- YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reaction Examples [cdb.ics.uci.edu]

- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. youtube.com [youtube.com]

- 16. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]

- 17. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Handling Moisture Sensitivity in Organometallic Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've seen countless promising organometallic reactions falter due to a single, ubiquitous contaminant: water. Particularly in cross-coupling reactions involving aryl iodides, even trace moisture can lead to catalyst deactivation, reagent decomposition, and frustratingly low yields. This guide is structured to move from foundational principles to specific, actionable troubleshooting advice, providing the causal explanations behind each recommendation to build intuitive expertise.

Section 1: The Fundamentals - Why Moisture is the Enemy

This section addresses the core chemical principles that make an anhydrous environment non-negotiable for success.

FAQ 1.1: What makes organometallic reagents and catalysts so reactive towards water?

Organometallic reagents (like Grignards or organolithiums) and many intermediates in catalytic cycles feature a highly polarized carbon-metal bond. This polarization imparts significant carbanionic character, making them exceptionally strong bases and nucleophiles.[1][2][3] Water, though a weak acid, is a readily available proton source. The acid-base reaction between an organometallic reagent and water is extremely fast, often much faster than the desired reaction with the electrophile.[1] This protonolysis irreversibly destroys the active reagent, converting it into an inert hydrocarbon.[4]

Similarly, the low-valent transition metal catalysts (e.g., Pd(0)) and their associated phosphine ligands are sensitive. Water can hydrolyze ligands, and in concert with oxygen, can lead to the formation of inactive palladium oxides (palladium black) or phosphine oxides, effectively killing the catalytic cycle.[5]

FAQ 1.2: How, specifically, does water interfere with common catalytic cycles involving aryl iodides?

Beyond simple reagent destruction, water introduces multiple pathways for side reactions and catalyst inhibition:

-

Hydrolysis of Precursors: In Suzuki couplings, water can promote the undesirable protodeboronation of the boronic acid coupling partner, reducing its effective concentration.[6]

-

Promotion of Dehalogenation: Water can act as a proton source for palladium-hydride (Pd-H) species, which are often formed via side reactions like β-hydride elimination or reactions with bases.[7] These Pd-H species can then react with the aryl iodide in a hydrodehalogenation pathway, replacing the iodide with hydrogen and terminating the productive cycle.[8]

-

Catalyst Inhibition (Aryl Iodide Specific): In reactions like the Buchwald-Hartwig amination and some Suzuki couplings, iodide ions generated during the reaction can form stable, unreactive bridged palladium-iodide dimers, slowing or halting catalysis.[9][10][11][12] While not directly caused by water, the failure to maintain strictly anhydrous conditions can exacerbate issues that make these inhibition pathways more pronounced.

Section 2: Proactive Measures - Building a Robust Anhydrous Workflow

Success in moisture-sensitive reactions is determined before the first reagent is added. Rigorous preparation of glassware, solvents, and the reaction atmosphere is critical.

Subsection 2.1: Glassware and Equipment

FAQ 2.1.1: I dried my glassware in a 120 °C oven overnight. Is that sufficient?

For many highly sensitive reactions, oven drying alone is not enough. Glass surfaces are covered in silanol (Si-OH) groups that adsorb a persistent film of water.[13] While oven drying removes bulk moisture, this adsorbed layer can remain.

-

Best Practice: Flame-drying the assembled glassware under vacuum is the gold standard. This provides the thermal energy to drive off adsorbed water, while the vacuum removes it from the vessel. After flame-drying, the apparatus is cooled under a positive pressure of a dry, inert gas (argon or nitrogen).[13][14]

-

Alternative: If flame-drying is not possible, oven-dry the glassware at >140 °C for at least 4 hours (overnight is better), assemble it hot, and immediately place it on a Schlenk line to purge-and-refill with inert gas while it cools.[15]

-

Ensure glassware is scrupulously clean and washed well in advance to be macroscopically dry.

-

Place glassware and magnetic stir bars in an oven at >140 °C for a minimum of 4 hours.

-

Quickly assemble the reaction apparatus (e.g., flask, condenser) while still hot, using a thin, uniform layer of high-vacuum grease on all joints.

-

Immediately connect the assembled apparatus to a Schlenk line.

-

Evacuate the system to a good vacuum (<100 mTorr is preferable).

-

Using a heat gun or a soft flame from a torch, heat the entire surface of the glassware under vacuum until hot to the touch. Pay special attention to joints and areas where moisture might collect.

-

While still warm, switch from vacuum to the inert gas manifold to refill the flask.

-

Repeat the vacuum/inert gas refill cycle two more times (for a total of three cycles).[14][16]

-

Leave the glassware under a positive pressure of inert gas to cool completely.

Subsection 2.2: Solvents and Reagents

FAQ 2.2.1: My commercially purchased "anhydrous" solvent is giving poor results. Why?

Commercially available anhydrous solvents are typically of high quality but are not infallible. The water content can increase over time due to:

-

Improper Storage: Frequent opening, especially in a humid lab, introduces moisture.

-

Septum Degradation: Repeated punctures of a rubber septum can compromise the seal. It's good practice to transfer the solvent to a dedicated, flame-dried flask with a fresh septum for laboratory use.[15]

-

Leaching: Water can slowly leach from the bottle cap liner.

For highly sensitive reactions, it is always best practice to re-dry and de-gas solvents immediately before use.

FAQ 2.2.2: What is the most practical and effective method for drying solvents in a modern lab?

While traditional distillation from reactive drying agents (e.g., sodium/benzophenone for THF) is effective, it carries significant safety risks. Modern, safer alternatives are preferred:

-

Activated Molecular Sieves: This is a highly effective and safe method.[17] 3Å molecular sieves are ideal for most solvents as their pore size is small enough to trap water but exclude most solvent molecules.[13]

-

Solvent Purification Systems (SPS): These systems pass solvent through columns of activated alumina and other materials, providing genuinely dry (<10 ppm H₂O), de-gassed solvent on demand and are the safest option.

-

Activated Alumina: Passing a solvent through a column of activated neutral alumina can rapidly and effectively reduce water content to the sub-10 ppm range.[17][18]

| Drying Agent | Mechanism | Capacity | Speed | Typical Dryness (ppm) | Compatibility Notes |

| 3Å Molecular Sieves | Physical Adsorption | High | Medium-Slow | <10 | Generally useful. Must be activated properly (heated under vacuum).[13][17] |

| Activated Alumina | Physical Adsorption | High | Fast (column) | <10 | Generally useful. Can be used in a packed column for rapid drying.[17][18] |

| Calcium Hydride (CaH₂) | Chemical Reaction | High | Medium | ~10-20 | Reacts to form H₂ gas. Not for alcohols or acids. Good for ethers, hydrocarbons, and some nitrogen-containing solvents.[18][19] |

| Sodium/Benzophenone | Chemical Reaction | High | Fast (at reflux) | <5 | HIGHLY HAZARDOUS. For ethers (THF, Dioxane) only. The deep blue ketyl radical is an indicator of dryness.[19][20] |

| Magnesium Sulfate (MgSO₄) | Hydrate Formation | High | Fast | ~50-100 | Primarily for pre-drying workup solutions, not for achieving ultra-low water levels for reactions. |

| Sodium Sulfate (Na₂SO₄) | Hydrate Formation | Very High | Slow | >100 | Low efficiency. Only suitable for removing bulk water during workup.[21] |

-

Activate 3Å molecular sieve beads by heating them in a flask under vacuum with a heat gun until they are free-flowing and no more water is visibly driven off. Cool under inert gas.

-

To a flame-dried solvent storage flask (e.g., a Straus flask), add the activated molecular sieves to constitute ~10-20% of the solvent volume to be dried (e.g., 50-100 g for 500 mL).[17]

-

Transfer the commercial anhydrous THF to the flask via cannula under a positive pressure of inert gas.

-

Allow the solvent to stand over the sieves for at least 48-72 hours to achieve optimal dryness (<10 ppm H₂O).[17]

-

Before use, de-gas the solvent using three freeze-pump-thaw cycles.[16]

-

Dispense the solvent as needed using a dry syringe or cannula transfer.[14]

Subsection 2.3: Inert Atmosphere Techniques

FAQ 2.3.1: Should I use a Schlenk line or a glovebox for my reaction?

The choice depends on the scale, complexity, and specific requirements of your experiment.[22]

-

Glovebox: Ideal for manipulating and weighing air-sensitive solids (catalysts, bases, reagents). It provides a consistently inert environment for complex setups and parallel reactions. However, solvent vapors can contaminate the atmosphere, affecting other users' experiments.[14][22][23]

-

Schlenk Line: Excellent for conducting reactions in solution, especially those involving reflux or distillations. It allows for dynamic control of vacuum and inert gas for a single apparatus. It is the workhorse for most solution-phase organometallic chemistry.[16][22][23]

A common and effective workflow involves weighing sensitive solids in a glovebox, sealing the flask, and then performing the solution-phase steps on a Schlenk line.[14]

Caption: Workflow for preparing a reaction vessel using a Schlenk line.

Section 3: Troubleshooting Common Cross-Coupling Reactions with Aryl Iodides

Even with careful preparation, problems arise. This section provides a logical framework for diagnosing issues specific to organometallic reactions with aryl iodides.

Diagram 2: Troubleshooting a Stalled Organometallic Reaction

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Reaction-Specific FAQs

FAQ 3.1: My Suzuki reaction with a hindered aryl iodide is sluggish, even though my conditions are anhydrous. What's wrong?

Aryl iodides are typically very reactive electrophiles, but issues can still arise:

-

Iodide/Ligand Inhibition: Surprisingly, some "classical" catalyst systems like those using triphenylphosphine (PPh₃) can show very poor reactivity with aryl iodides at lower temperatures (~50 °C). This is attributed to the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, which is stabilized by the phosphine and iodide.[12] Switching to a more electron-rich, sterically demanding Buchwald-type ligand (e.g., XPhos, SPhos) can often overcome this.[5]

-

Base and Solvent Choice: The choice of base and solvent system is critical. A biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DME) is often required.[5][24] The base (e.g., K₂CO₃, K₃PO₄) must be strong enough but not so strong as to cause significant side reactions.

-

Protodeboronation: The stability of your boronic acid or ester is paramount. Heteroaryl boronic acids, in particular, are prone to decomposition via protodeboronation, a reaction that moisture accelerates.[6] Using a more stable boronate ester (e.g., a pinacol or MIDA ester) can mitigate this problem.

FAQ 3.2: I'm attempting a Buchwald-Hartwig amination with an aryl iodide and getting no product. I've heard iodides can be problematic.

This is a known issue. The challenge with aryl iodides in this reaction stems from the formation of catalytically inactive [LPd(μ-I)]₂ dimers after oxidative addition.[11][25] These dimers are often too stable to re-enter the catalytic cycle.

-